molecular formula C11H18BNO2 B7989488 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole

Cat. No. B7989488
M. Wt: 207.08 g/mol
InChI Key: IYNNUEWXANPBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole is a useful research compound. Its molecular formula is C11H18BNO2 and its molecular weight is 207.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Compounds like "2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole" are synthesized via substitution reactions and their structures are confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction (Huang et al., 2021). These compounds are notable for their boric acid ester intermediates with benzene rings.
  • Molecular Structure and Conformational Analysis :

    • The molecular structures of these compounds are calculated using density functional theory (DFT) and are consistent with crystal structures determined by single crystal X-ray diffraction. This includes the investigation of molecular electrostatic potential and frontier molecular orbitals (Yang et al., 2021).
  • Application in Polymer Synthesis :

    • Such compounds are utilized in the synthesis of deeply colored polymers with specific molecular weights and solubility in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran (Welterlich, Charov & Tieke, 2012).
  • Vibrational Properties Studies :

    • Vibrational properties and spectroscopic data are analyzed using DFT and TD-DFT calculations. This analysis helps in understanding the geometrical parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and natural bond orbital (NBO) analysis (Wu et al., 2021).
  • Luminescent Properties in Copolymers :

    • These compounds are also involved in the synthesis of luminescent copolymers, showing specific absorption peaks and photoluminescence characteristics (Cheon et al., 2005).

properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2/c1-8-6-7-9(13-8)12-14-10(2,3)11(4,5)15-12/h6-7,13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNNUEWXANPBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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